molecular formula C7H6N2O B564439 Imidazo[1,2-a]pyridin-7-ol CAS No. 896139-85-8

Imidazo[1,2-a]pyridin-7-ol

Cat. No. B564439
M. Wt: 134.138
InChI Key: DMFQJHYMRLHGLE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-ol is a type of fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-7-ol has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-7-ol has been investigated using density functional theory-based chemical reactivity parameters . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the B3LYP/6-311G++(d,p) level of theory .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-7-ol can be functionalized through various radical reactions. These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-ol is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 134.14 . It is typically stored at room temperature .

Scientific Research Applications

  • Pharmacological Properties : Imidazo[1,2-a]pyridine is gaining attention in medicinal chemistry due to its various pharmacological properties, including enzyme inhibition, receptor ligand activities, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

  • Therapeutic Agents : Recognized as a "drug prejudice" scaffold, it exhibits a broad range of applications such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. It's also present in several marketed drugs like zolimidine and zolpidem (Deep et al., 2016).

  • Synthesis Techniques : Recent efforts have focused on developing new methods for synthesizing imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions. This enhances biological activity and paves the way for creating functionalized derivatives (Ravi & Adimurthy, 2017).

  • Anticancer Applications : This compound has been studied extensively for its anticancer activities, including inhibition of various cell signaling pathways and its effectiveness against different tumor cell lines. Many imidazo[1,2-a]pyridine-based analogues are being used as lead molecules in clinical trials (Goel, Luxami, & Paul, 2016).

  • Green Synthetic Methods : There's a growing focus on green synthetic methods for imidazo[1,2-a]pyridine, involving microwave-assisted synthesis, solvent-free methods, and other environmentally friendly techniques, which are more efficient and reduce the use of hazardous chemicals (Patel et al., 2023).

  • Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based compounds have been found to be effective in treating heart and circulatory failures, and some are under development for pharmaceutical use. Their anticholinesterase potential has been evaluated, showing promise in this area (Kwong et al., 2019).

  • N-Heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives, a variant, are used in the generation of stable N-heterocyclic carbenes, important in organic synthesis and medicinal chemistry (Alcarazo et al., 2005).

  • Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines have been identified as novel antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties, potentially involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

  • Corrosion Inhibition : This compound has been reported as an effective corrosion inhibitor due to its excited state intra-molecular proton transfer properties, enhancing performance in adsorption onto metallic surfaces (Salim et al., 2018).

  • Medicinal Attributes : Imidazo[1,2-a]pyridine derivatives are acknowledged for their wide therapeutic spectrum, with several drugs like Zolpidem and Soraprazan illustrating their potential in drug development (Devi et al., 2016).

Safety And Hazards

Imidazo[1,2-a]pyridin-7-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Imidazo[1,2-a]pyridin-7-ol and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . Many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

1H-imidazo[1,2-a]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFQJHYMRLHGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650763
Record name Imidazo[1,2-a]pyridin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-7-ol

CAS RN

896139-85-8
Record name Imidazo[1,2-a]pyridin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
We present herein the discovery and development of novel and potent Nek2 inhibitors with distinctive in vitro and in vivo antitumor activity based on an imidazo[1,2-a]pyridine scaffold. …
Number of citations: 46 www.sciencedirect.com
Q Lefebvre, M Bocu, C Giorgiutti… - Helvetica Chimica …, 2023 - Wiley Online Library
Bicycloalkanes are well‐known isosteres of alkynes and aromatic rings and their use in the field of medicinal chemistry and drug discovery has been on the rise in the past ten years. …
Number of citations: 2 onlinelibrary.wiley.com

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